molecular formula C11H10FN3O B1483094 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2098064-69-6

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1483094
CAS No.: 2098064-69-6
M. Wt: 219.21 g/mol
InChI Key: MODNEWBHXOIJFU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with a pyridinyl group and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroethylamine with 2-pyridinecarboxaldehyde to form an intermediate, which is then cyclized with hydrazine to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the development of fluorescent probes for biological imaging.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole and pyridinyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

  • 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
  • 1-(2-Bromoethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde
  • 1-(2-Methylethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Comparison: 1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the fluoroethyl group, which can enhance its chemical stability and biological activity compared to its chloro, bromo, and methylethyl analogs. The fluoroethyl group can also influence the compound’s lipophilicity and membrane permeability, making it a valuable scaffold for drug design.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODNEWBHXOIJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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